4-bromo-2-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
Scientific Research Applications
Novel Synthetic Routes and Characterization
Research by Hossaini et al. (2017) developed a convenient, one-pot, multicomponent synthesis for new (4-oxothiazolidine-2-ylidene)benzamide derivatives. These compounds were characterized by multiple spectroscopic methods, indicating potential applications in the synthesis of complex organic molecules (Hossaini, R. Heydari, M. Maghsoodlou, & C. Graiff, 2017).
Microwave Promoted Synthesis
Saeed (2009) highlighted a microwave-assisted, solvent-free method for synthesizing N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing an efficient and cleaner approach compared to traditional methods (A. Saeed, 2009).
Antimicrobial Applications
Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, showing significant antimicrobial activity against various bacteria and fungi. This demonstrates the potential pharmacological applications of fluorinated benzamide derivatives in developing new antimicrobial agents (N. Desai, K. M. Rajpara, & V. V. Joshi, 2013).
Fluorescence Study for Material Science
Mahadevan et al. (2014) conducted a study on the synthesis and fluorescence efficiency of certain benzothiazole/benzoxazole derivatives, potentially applicable in the development of blue light-emitting materials for optoelectronic devices (K. Mahadevan, J. N. Masagalli, H. N. Harishkumar, & M. N. Kumara, 2014).
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2OS/c1-19-12-4-2-3-5-13(12)21-15(19)18-14(20)10-7-6-9(16)8-11(10)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPFJUQBAHGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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